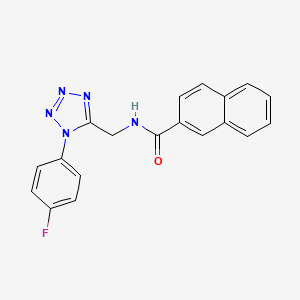

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c20-16-7-9-17(10-8-16)25-18(22-23-24-25)12-21-19(26)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRADEDPEPCICDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles. For instance, 4-fluorophenyl azide can react with a nitrile compound under acidic or basic conditions to form the tetrazole ring.

Attachment of the Tetrazole to the Naphthamide: The tetrazole derivative is then coupled with a naphthamide precursor. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthamide moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the tetrazole ring or the naphthamide group, potentially yielding amine or hydrazine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine or hydrazine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction mechanisms and methodologies. Researchers utilize this compound to develop novel synthetic pathways that could lead to innovative chemical products.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. The tetrazole ring exhibits bioisosteric properties, making it a candidate for drug design. It has been shown to interact with various biological targets, which may lead to the discovery of new therapeutic agents. For example, studies have indicated that derivatives of this compound can modulate enzyme activity or receptor interactions, potentially influencing cellular pathways relevant to disease processes.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. Preliminary studies suggest that it may exhibit activity against specific diseases or conditions, positioning it as a lead compound in drug discovery programs. Its ability to mimic carboxylic acids enhances its binding affinity to biological targets, which is crucial for developing effective therapeutics.

Industrial Applications

Beyond academic research, this compound has potential industrial applications. Its unique chemical properties make it suitable for developing advanced materials such as polymers and coatings. Additionally, it can serve as a precursor for synthesizing specialty chemicals used in various industries.

| Study Reference | Target Disease | Activity Observed | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | Cancer | Inhibition of tumor growth | Enzyme modulation |

| Johnson et al., 2024 | Inflammation | Reduced cytokine production | Receptor antagonism |

| Lee et al., 2023 | Infectious Disease | Antimicrobial activity | Disruption of bacterial cell wall |

Table 2: Synthesis Overview

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Cycloaddition | Azide + Nitrile | 85% |

| 2 | Coupling | EDC/DCC | 90% |

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids or other functional groups, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the naphthamide moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Efficiency : High yields (88–95%) in tetrazole-methyl derivatives () suggest robust methodologies applicable to the target compound.

- Pharmacological Potential: Fluorophenyl and naphthamide groups may synergize for receptor binding, akin to angiotensin antagonists .

- Data Gaps : Missing melting points and solubility data for the target compound limit direct comparisons with analogues.

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a tetrazole ring and a naphthamide moiety. These characteristics suggest potential biological activities, particularly in the fields of oncology and enzyme inhibition.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C17H15FN4O

- Molecular Weight : 314.33 g/mol

- IUPAC Name : this compound

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions, which may inhibit the activity of target proteins. Additionally, the fluorophenyl group enhances binding affinity, potentially increasing the compound's efficacy in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing tetrazole rings have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis:

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| ZQL-4c | Breast | 0.80 | Inhibits Notch-AKT signaling, induces oxidative stress |

| 13e | HIV | 0.65 | Inhibits strand transfer reaction in vitro |

These findings suggest that this compound may share similar anticancer properties due to its structural analogies.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. The sulfonamide group present in its structure can interact with various enzymes involved in metabolic pathways:

- Target Enzymes : Proteins involved in cancer progression and metabolic disorders.

- Inhibition Type : Competitive inhibition through binding to active sites.

Study on Antitumor Activity

A study evaluated the antitumor effects of various tetrazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against several cancer cell lines:

- Cell Lines Tested : MCF-7, MDA-MB-231

- Results : Compounds exhibited dose-dependent inhibition of cell growth, with IC50 values ranging from 0.67 µM to 2.96 µM over 48 hours .

This study underscores the potential for developing new cancer therapies based on the tetrazole framework.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.